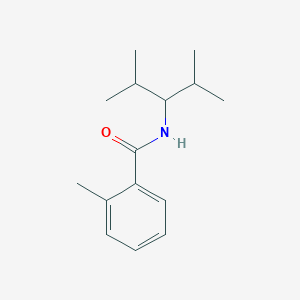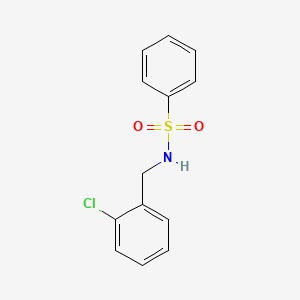
methyl (6-methyl-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a category of chemicals known as quinoline derivatives, which are of significant interest due to their wide range of biological and chemical properties. Quinoline derivatives have been studied extensively for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Quinoline derivatives, such as the one mentioned, are typically synthesized through various methods, including condensation reactions, cyclization, and functional group transformations. For example, Saeed et al. (2014) describe the synthesis of related quinoline compounds through condensation and cyclization reactions, highlighting the versatility of synthesis approaches for such molecules (Saeed, Abbas, Ibrar, & Bolte, 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which may be substituted at various positions to alter the compound's properties. X-ray crystallography is a common method used for detailed structure elucidation. For instance, Morales-Ríos et al. (2006) have used crystallography to study the structure of related compounds, providing insight into the molecular configurations and the impact of different substituents (Morales-Ríos et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and redox reactions. These reactions are crucial for the modification and functionalization of the quinoline core, leading to derivatives with desired chemical properties. The work by Klásek et al. (2003) on the synthesis and transformation of quinoline derivatives sheds light on the chemical reactivity of such compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, including melting points, boiling points, solubility, and crystalline forms, are influenced by the molecular structure and the nature of substituents on the quinoline core. Studies like those conducted by Raphael et al. (2015) investigate the interactions and physical properties of quinoxaline derivatives in various solvents, providing insights into the solubility and other physicochemical characteristics of similar compounds (Raphael, Bahadur, & Ebenso, 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability, are key aspects of quinoline derivatives' chemistry. These properties determine the compounds' behavior in chemical reactions and their potential applications. Studies like those by Werbel et al. (1986) on related compounds can provide a foundation for understanding the chemical behavior and reactivity of quinoline derivatives, including the compound of interest (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
properties
IUPAC Name |
methyl 2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-9-16-14(10-12)18(13-6-4-3-5-7-13)15(19(22)20-16)11-17(21)23-2/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJLLEDTJBSFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)



![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)


![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)
